2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal
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Overview
Description
2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal is an organic compound that belongs to the class of aldehydes It features a dichlorophenyl group and a dimethylamino group attached to a prop-2-enal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dichlorobenzaldehyde with dimethylamine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propanoic acid.
Reduction: 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol.
Substitution: 2-(2,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propanoic acid
- 2-(2,4-Dichlorophenyl)-3-(dimethylamino)propan-1-ol
- 2-(2,4-Dimethoxyphenyl)-3-(dimethylamino)prop-2-enal
Uniqueness
2-(2,4-Dichlorophenyl)-3-(dimethylamino)prop-2-enal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H11Cl2NO |
---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-3-(dimethylamino)prop-2-enal |
InChI |
InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)10-4-3-9(12)5-11(10)13/h3-7H,1-2H3 |
InChI Key |
AMURNPAKOWBJIB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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